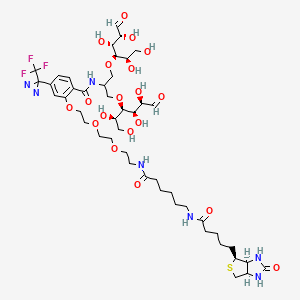

Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) is a specialized chemical compound used primarily in biochemical and molecular biology researchThe compound is impermeant to cell membranes, making it ideal for studying cell surface phenomena without affecting intracellular components .

準備方法

The synthesis of Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) involves several steps, including the conjugation of biotin to a photoreactive glucose derivative. The synthetic route typically includes the following steps:

Synthesis of the photoreactive glucose derivative:

Conjugation with biotin: The photoreactive glucose derivative is then conjugated with biotin through a series of chemical reactions, resulting in the final product, Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA)

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques.

化学反応の分析

Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) undergoes several types of chemical reactions, including:

Photoreaction: Upon exposure to UV light, the diazirine group in the compound loses nitrogen and forms a highly reactive carbene intermediate. .

Biotin-streptavidin interaction: The biotin moiety in the compound allows for strong binding to streptavidin, a protein commonly used in biochemical assays for the detection and isolation of biotinylated molecules

Common reagents and conditions used in these reactions include UV light for photoreaction and streptavidin-coated surfaces for biotin-streptavidin interactions. The major products formed from these reactions are covalently labeled proteins, which can be isolated and analyzed using various biochemical techniques .

科学的研究の応用

Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) has a wide range of scientific research applications, including:

Quantification of cell surface proteins: This compound is used to label and quantify cell surface glucose transporters, such as GLUT4, in various tissues, including the heart and skeletal muscle

Study of glucose metabolism: By labeling glucose transporters, researchers can study the mechanisms of glucose uptake and metabolism in different tissues under various physiological and pathological conditions

Investigation of insulin signaling: The compound is used to study the effects of insulin on glucose transporter translocation and activity, providing insights into insulin signaling pathways and their regulation

Cardiovascular research: Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) is used to investigate the regulation of glucose transport in the heart, particularly under conditions of metabolic stress, such as ischemia and hypoxia

作用機序

The mechanism of action of Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) involves the following steps:

Binding to glucose transporters: The compound binds to the extracellular binding sites of glucose transporters on the cell surface

Photoreaction: Upon exposure to UV light, the diazirine group in the compound forms a reactive carbene intermediate, which covalently attaches to the glucose transporter

Biotin-streptavidin interaction: The biotin moiety in the compound allows for the isolation and quantification of the labeled glucose transporters using streptavidin-coated surfaces

The molecular targets of this compound are primarily glucose transporters, such as GLUT4 and GLUT1, and the pathways involved include glucose uptake and metabolism .

類似化合物との比較

Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) can be compared with other similar compounds, such as:

Biotinylated bis-mannose photolabel (Bio-LC-ATB-BMPA): This compound is similar in structure and function but has a slightly lower affinity for glucose transporters compared to Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA).

Other hexose photolabels: Various hexose derivatives have been used for photolabeling glucose transporters, but Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) is preferred due to its higher specificity and affinity.

The uniqueness of Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) lies in its high affinity for glucose transporters and its ability to provide precise quantification of cell surface proteins through photolabeling and biotin-streptavidin interactions .

特性

分子式 |

C46H70F3N7O19S |

|---|---|

分子量 |

1114.1 g/mol |

IUPAC名 |

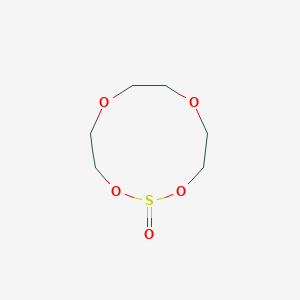

2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |

InChI |

InChI=1S/C46H70F3N7O19S/c47-46(48,49)45(55-56-45)26-9-10-28(43(69)52-27(23-74-41(32(63)21-59)39(67)30(61)19-57)24-75-42(33(64)22-60)40(68)31(62)20-58)34(18-26)73-17-16-72-15-14-71-13-12-51-37(66)7-2-1-5-11-50-36(65)8-4-3-6-35-38-29(25-76-35)53-44(70)54-38/h9-10,18-20,27,29-33,35,38-42,59-64,67-68H,1-8,11-17,21-25H2,(H,50,65)(H,51,66)(H,52,69)(H2,53,54,70)/t29-,30-,31-,32+,33+,35-,38-,39+,40+,41+,42+/m0/s1 |

InChIキー |

CSRZUTKGHOPYSS-QPCRBZIYSA-N |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)NC(=O)N2 |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O)NC(=O)N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)